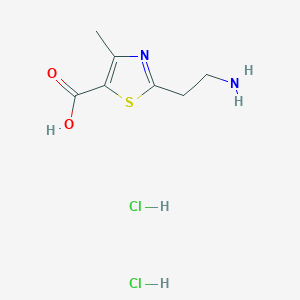

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

Description

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride is a thiazole derivative characterized by a 4-methylthiazole core substituted with a 2-aminoethyl side chain and a carboxylic acid group. Its molecular formula is C₈H₁₂N₂O₂S·2HCl, and it is typically utilized in biochemical and pharmacological research . The dihydrochloride salt enhances its water solubility, making it suitable for in vitro studies. Notably, commercial availability of this compound has been discontinued, limiting its current use .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11)12-5(9-4)2-3-8;;/h2-3,8H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLYBYAKSNJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-83-0 | |

| Record name | 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride, with the molecular formula , is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 259.16 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results indicate that the compound may exhibit comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays involving human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 activation and caspase-3 cleavage |

| U-937 | 9.5 | Cell cycle arrest and apoptosis induction |

Flow cytometry analyses confirmed that these compounds induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in cancer treatment.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds related to 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid have demonstrated moderate antioxidant activity:

These findings suggest that the compound may play a role in protecting cells from oxidative damage.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of thiazole derivatives against various cancer cell lines. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity and were more effective than traditional chemotherapeutics in certain cases .

Case Study 2: Antibacterial Properties

In another study, a series of thiazole derivatives were tested against resistant bacterial strains. The results showed that certain modifications to the thiazole structure led to enhanced antibacterial activity compared to existing antibiotics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazole-5-carboxylic acid derivatives include:

- Aminoethyl vs. Benzylamino Groups: 2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives: These compounds feature a benzylamino group (e.g., 4-chlorobenzyl) instead of aminoethyl. The benzylamino group increases lipophilicity, which enhances membrane permeability but reduces solubility. Such derivatives were designed as xanthine oxidase (XO) inhibitors, with activity linked to the substituent’s electronic and steric properties . Target Compound: The 2-aminoethyl group provides a protonatable amine (as dihydrochloride), improving aqueous solubility and ionic interactions in biological systems .

- Aromatic vs. Aliphatic Side Chains: 2-(3-Chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: Incorporates a halogenated phenyl group, favoring hydrophobic interactions in enzyme active sites. Ethyl Ester Derivatives: Compounds like ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 2091043-80-8) replace the carboxylic acid with an ester, reducing polarity and altering pharmacokinetics .

Key Research Findings and Implications

- Substituent-Driven Activity: The nature of the substituent (e.g., aminoethyl vs. benzylamino) dictates solubility, bioavailability, and target engagement. Hydrophilic groups favor solubility but may reduce membrane permeability, while lipophilic groups enhance permeability but limit aqueous compatibility .

- Therapeutic Potential: Thiazole-5-carboxylic acid derivatives are promising scaffolds for enzyme inhibitors (e.g., XO) and antidiabetic agents. The discontinued status of the target compound underscores the need for novel synthetic routes or analogues with improved properties .

Q & A

Q. What are the established methods for synthesizing and purifying 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride?

Methodological Answer: The compound is typically synthesized via refluxing substituted ethyl esters with potassium carbonate in methanol/water, followed by acidification to yield the dihydrochloride salt . For example, analogous thiazole derivatives are synthesized by reacting 3-formyl-indole precursors with aminothiazolones under acetic acid reflux, followed by recrystallization from DMF/acetic acid mixtures . Purification often involves column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization. Purity verification requires HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Analysis : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to confirm the thiazole core and substituent positions. SMILES (e.g.,

CC1=C(C(=O)O)SC(CCN)=N1.Cl.Cl) and InChI keys (e.g.,NXRGWUMGLZKFKP-UHFFFAOYSA-N) from technical documents aid in computational modeling . - Physicochemical Properties : Determine solubility via shake-flask method (water, DMSO, ethanol) and logP values using reverse-phase HPLC. Thermal stability is assessed via TGA/DSC, with decomposition points typically >200°C .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the compound's biological activity, and how should data contradictions be addressed?

Methodological Answer:

- In Vitro Models : Screen for kinase inhibition (e.g., xanthine oxidase ) or receptor antagonism (e.g., mGluR5 binding assays ) using HEK293 cells transfected with target receptors.

- In Vivo Models : For metabolic studies, use STZ-induced diabetic rats to assess glucose-lowering effects ; for neurological applications, employ rodent models of fragile X syndrome (e.g., Fmr1 KO mice ).

- Addressing Contradictions : Replicate assays across independent labs, standardize protocols (e.g., STZ dosage, animal strain), and validate findings with orthogonal methods (e.g., Western blotting alongside activity assays) .

Q. How can researchers improve the compound's solubility and bioavailability for preclinical studies?

Methodological Answer:

- Formulation Strategies : Develop lyophilized nanosuspensions using homogenization or wet milling to reduce particle size (<200 nm), enhancing dissolution rates .

- Prodrug Design : Introduce ester moieties at the carboxylic acid group to increase lipophilicity, followed by enzymatic cleavage in vivo .

- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Poloxamer 188) in solubility enhancement studies .

Q. What structural modifications enhance the compound's activity, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- Key Modifications : Replace the chlorobenzyl group with electron-withdrawing substituents (e.g., -CF3) to boost receptor binding or extend the aminoethyl side chain to improve blood-brain barrier penetration .

- SAR Workflow :

- Synthesize analogues via combinatorial chemistry (e.g., substituting thiazole C4 methyl with ethyl ).

- Test in high-throughput screens (e.g., fluorescence polarization assays for target engagement).

- Perform molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How should researchers resolve discrepancies in crystallographic data or spectroscopic interpretations?

Methodological Answer:

- Crystallography : Cross-validate SHELXL-refined structures with DFT-calculated bond lengths/angles . For twinned crystals, use the TWINROTMAT command in SHELXL .

- Spectroscopy : Compare experimental NMR (e.g., H, C) with computed spectra (Gaussian 16, B3LYP/6-31G* basis set) to assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.